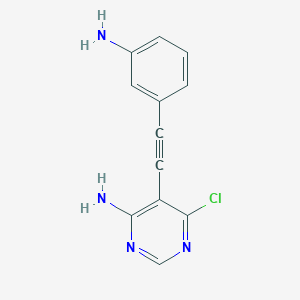

5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine

Beschreibung

5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a 3-aminophenyl group and a chlorine atom, making it a versatile molecule for chemical modifications and reactions.

Eigenschaften

Molekularformel |

C12H9ClN4 |

|---|---|

Molekulargewicht |

244.68 g/mol |

IUPAC-Name |

5-[2-(3-aminophenyl)ethynyl]-6-chloropyrimidin-4-amine |

InChI |

InChI=1S/C12H9ClN4/c13-11-10(12(15)17-7-16-11)5-4-8-2-1-3-9(14)6-8/h1-3,6-7H,14H2,(H2,15,16,17) |

InChI-Schlüssel |

VZVKXPNLIYBOGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)N)C#CC2=C(N=CN=C2Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of Key Intermediates

2,4-Dichloropyrimidine (Starting Material): Commercially available or prepared by chlorination of pyrimidinones using phosphorus oxychloride (POCl3) under reflux conditions.

3-Nitrophenylboronic Acid: Used as the aryl coupling partner for Suzuki reactions, providing the nitro-substituted phenyl ring, which is later reduced to the amine.

Suzuki Coupling Reaction

The Suzuki coupling selectively occurs at the 4-chloro position of 2,4-dichloropyrimidine when reacted with (3-nitrophenyl)boronic acid under palladium catalysis. This yields 2-chloro-4-(3-nitrophenyl)pyrimidine .

The reaction conditions typically involve:

- Palladium catalyst (e.g., Pd(PPh3)4).

- Base such as potassium carbonate or cesium carbonate.

- Solvent: aqueous-organic mixtures like dioxane-water or toluene-water.

- Temperature: reflux or elevated temperatures (~80–100°C).

Reduction of Nitro Group

The nitro group on the phenyl ring is reduced to an amine using standard hydrogenation methods:

This step yields the 2-chloro-4-(3-aminophenyl)pyrimidine intermediate.

Ethynylation to Introduce the Ethynyl Linker

The ethynyl group is introduced via Sonogashira coupling between the aryl amine intermediate and a terminal alkyne, such as trimethylsilylacetylene, followed by desilylation.

Typical Sonogashira conditions:

- Palladium catalyst (e.g., Pd(PPh3)2Cl2).

- Copper(I) iodide as co-catalyst.

- Base such as triethylamine or diisopropylethylamine.

- Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: room temperature to 60°C.

The coupling occurs at the 5-position of the pyrimidine ring if it is halogenated (e.g., 5-bromo or 5-chloro derivative), or the ethynyl group is introduced via directed lithiation and subsequent reaction with an electrophilic acetylene source.

Final Functional Group Adjustments

The chlorine substituent at the 6-position of the pyrimidine is retained or introduced via selective chlorination.

The amino group at the 4-position is preserved, completing the structure of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine .

Representative Reaction Scheme Summary

Additional Notes on Preparation

The regioselectivity of the Suzuki coupling is critical; the 4-chloro position is more reactive than the 2-chloro position, allowing selective mono-substitution.

The ethynylation step may require protection of the amino group to avoid side reactions.

Purification is typically achieved by column chromatography and recrystallization.

Analytical characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination.

Research Discoveries and Supporting Data

The synthetic routes described have been validated in multiple studies, including patent literature and peer-reviewed publications.

The yields reported for Suzuki coupling and reduction steps are generally high, indicating robust and reproducible methods.

The selective functionalization of pyrimidine rings at different positions has been exploited to access diverse derivatives related to 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine .

The compound has been investigated as a lead scaffold in medicinal chemistry for targeting biological receptors, demonstrating the importance of efficient synthetic access.

Analyse Chemischer Reaktionen

Types of Reactions: 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Coupling Reactions: The ethynyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Nitro or secondary amine derivatives of the original compound.

- Coupled products with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

Unfortunately, information regarding applications of the compound "5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine" is limited within the provided search results. However, the search results do provide information on similar compounds and their applications, as well as methodologies for designing related compounds, which may be relevant to your research.

Photoswitchable Dihydrofolate Reductase (eDHFR) Inhibitors

- Rational Design and Synthesis Computer-aided drug design is an attractive approach toward more effective, targeted design. Through iterative examination of hypotheses, the design of azobenzene-based, photoswitchable eDHFR inhibitors can be progressively tuned .

- Case Study: Escherichia coli Dihydrofolate Reductase (eDHFR) Different structure-based approaches for photopharmacology can be evaluated with Escherichia coli dihydrofolate reductase (eDHFR) as a case study . Targeting a hydrophobic subpocket of the enzyme and a specific salt bridge only with the thermally metastable cis-isomer emerged as the most promising design strategy. Three inhibitors that could be activated upon irradiation and reached potencies in the low-nanomolar range were identified. This systematic study highlights the potential of computer-aided drug design in photopharmacology .

- Cis-Enriched PSD to Enhance Activation Identification of the cis-on hit prompted optimization by improving its photochemical properties. A higher population of the metastable isomer could result in more effective activation by light .

Quinazolin-4-one Based Hydroxamic Acids as PI3K/HDAC Inhibitors

- Design and Synthesis A series of quinazolin-4-one based hydroxamic acids was designed and synthesized as novel dual PI3K/HDAC inhibitors .

- Enzyme Inhibition Activity and SAR Dual inhibitors were screened against PI3K and HDAC enzymes. 5-substituted quinazolinones were consistently found to be more potent than the 4-substituted quinazolines for PI3K and HDAC enzyme inhibition .

Additional Information

Wirkmechanismus

The mechanism of action of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and amino groups can form hydrogen bonds or π-π interactions with target molecules, influencing their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

5-((3-Aminophenyl)ethynyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

6-Chloro-5-phenylethynylpyrimidine: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.

5-((3-Nitrophenyl)ethynyl)-6-chloropyrimidin-4-amine: Contains a nitro group instead of an amino group, which may alter its electronic properties and reactivity.

Uniqueness: The presence of both the 3-aminophenyl and 6-chloro substituents in 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine provides a unique combination of electronic and steric effects, making it a versatile compound for various chemical and biological applications.

Biologische Aktivität

The compound 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H9ClN4

- Molecular Weight : 244.68 g/mol

- CAS Number : 1236291-95-4

The structure of the compound features a chloropyrimidine ring substituted with an ethynyl group linked to a 3-aminophenyl moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine exhibit notable antimicrobial properties. For instance, research on related pyrimidine derivatives has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The lipophilicity of these compounds plays a crucial role in their antibacterial efficacy, influencing their absorption and distribution in biological systems .

Cytotoxicity and Cancer Research

In cancer research, derivatives of pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies indicate that certain pyrimidine derivatives show selective cytotoxicity against human leukemic cells . The mechanism often involves the inhibition of key enzymes or pathways related to cell proliferation and survival.

The proposed mechanisms of action for compounds like 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine include:

- Inhibition of Kinases : Some pyrimidine derivatives have been shown to inhibit Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune diseases . This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.

- Interference with Nucleotide Synthesis : Pyrimidines are essential components of nucleic acids; thus, their analogs can disrupt nucleotide synthesis pathways, leading to impaired DNA replication and repair mechanisms in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A series of synthesized pyrimidine derivatives were tested against gram-positive bacteria and mycobacterial strains. Among them, certain compounds exhibited submicromolar activity against Staphylococcus aureus, demonstrating potential as new antimicrobial agents .

| Compound | Activity Against S. aureus | Activity Against Mycobacteria |

|---|---|---|

| Compound A | Submicromolar | Active |

| Compound B | Moderate | Inactive |

Study 2: Cytotoxicity Profile

In a study assessing the cytotoxic effects on cancer cell lines, several pyrimidine derivatives showed significant activity against leukemia cells while maintaining low toxicity on primary mammalian cells. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 15 | HL-60 |

| Compound D | 30 | L-1210 |

These findings suggest that modifications in the chemical structure can enhance selectivity and potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.